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A new-generation anaplastic lymphoma kinase (ALK) inhibitor, Envonalkib (TQ-B3139), shows
significant therapeutic efficacy against various secondary mutations that confer resistance to
earlier-generation ALK inhibitors. Preclinical data highlights its potential to address the
challenge of acquired resistance in ALK-positive non-small cell lung cancer (NSCLC).

Envonalkib, a potent and orally active inhibitor of ALK, has demonstrated significant inhibitory
activity against wild-type ALK with a half-maximal inhibitory concentration (IC50) of 1.96 nM.
More importantly, in vitro studies have confirmed its efficacy against clinically relevant ALK
resistance mutations, including the L1196M "gatekeeper” mutation and the G1269S mutation,
with 1IC50 values of 35.1 nM and 61.3 nM, respectively. Preclinical evidence also suggests its
sensitivity to other resistance mutations such as L1152R, R1275Q, and C1156Y.

Comparative Efficacy Against ALK Resistance
Mutations

Acquired resistance to ALK tyrosine kinase inhibitors (TKIs) is a major clinical challenge,
frequently driven by the emergence of secondary mutations in the ALK kinase domain. To
contextualize the therapeutic potential of Envonalkib, a comparison of its in vitro potency
against key resistance mutations with that of other approved ALK inhibitors is presented below.
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Note: IC50 values are compiled from various preclinical studies and are intended for

comparative purposes. "Sensitive", "Resistant”, "Highly Active", "Potent Activity", and "Superior

to Crizotinib" are qualitative summaries from literature where specific IC50 values were not

available for direct comparison.

Understanding the Mechanism of Action

Envonalkib is a multi-targeted tyrosine kinase inhibitor that, in addition to ALK, also inhibits c-

Met and ROSL1.[1] This broader inhibitory profile may offer an advantage in overcoming

resistance mechanisms that involve the activation of bypass signaling pathways. The binding of

Envonalkib to the ATP-binding pocket of the ALK kinase domain prevents the

autophosphorylation and activation of ALK, thereby inhibiting downstream signaling pathways

crucial for tumor cell proliferation and survival.
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ALK Signaling Pathway Inhibition by Envonalkib.

Experimental Protocols

The determination of the inhibitory activity of Envonalkib and other ALK inhibitors is primarily
conducted through biochemical and cell-based assays.

Biochemical Kinase Inhibition Assay

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of the

ALK kinase.

Workflow:
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Prepare reaction mixture:
- Recombinant ALK enzyme (wild-type or mutant)
- Substrate (e.g., peptide)
-ATP

l
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or other ALK inhibitors

:

Incubate at room temperature
to allow kinase reaction

:

Measure kinase activity
(e.g., phosphorylation of substrate)

:

Gnalyze data to determine IC50 values)
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Biochemical Kinase Assay Workflow.

Detailed Methodology:

¢ Reagents: Recombinant human ALK kinase domain (wild-type or specific mutant), a suitable
peptide substrate, and ATP are prepared in a kinase reaction buffer.
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« Inhibitor Preparation: Envonalkib and other comparator inhibitors are serially diluted to a
range of concentrations.

e Reaction: The kinase, substrate, and inhibitor are incubated together. The kinase reaction is
initiated by the addition of ATP.

o Detection: The level of substrate phosphorylation is quantified. This can be achieved through
various methods, including radiometric assays (measuring the incorporation of 32P-labeled
phosphate) or fluorescence-based assays (e.g., LanthaScreen™, ADP-Glo™).

o Data Analysis: The percentage of kinase inhibition at each inhibitor concentration is
calculated relative to a no-inhibitor control. The IC50 value, the concentration of inhibitor
required to reduce kinase activity by 50%, is determined by fitting the data to a dose-
response curve.

Cell-Based Viability/Proliferation Assay

This assay assesses the effect of the inhibitor on the viability and proliferation of cancer cell
lines harboring specific ALK mutations.

Workflow:
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Cell-Based Viability Assay Workflow.

Detailed Methodology:

o Cell Culture: ALK-dependent cell lines, such as Ba/F3 cells engineered to express specific
EML4-ALK fusion variants with or without resistance mutations, are cultured in appropriate
media.
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o Cell Seeding: Cells are seeded into 96-well plates at a predetermined density.
o Treatment: Cells are exposed to a serial dilution of Envonalkib or other ALK inhibitors.

 Incubation: The plates are incubated for a period, typically 72 hours, to allow for the
assessment of the inhibitor's effect on cell proliferation.

 Viability Measurement: A viability reagent (e.g., MTT, MTS, or a luminescent ATP-based
reagent like CellTiter-Glo®) is added to the wells. The signal produced, which is proportional
to the number of viable cells, is measured using a microplate reader.

o Data Analysis: The percentage of cell viability is calculated for each inhibitor concentration
relative to untreated control cells. The IC50 value is determined by plotting the percentage of
viability against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal
dose-response curve.

Conclusion

The available preclinical data indicates that Envonalkib is a potent ALK inhibitor with
significant activity against several clinically important secondary mutations that drive resistance
to first- and second-generation TKIs. Its efficacy against the L1196M and G1269S mutations,
coupled with its potential to inhibit other resistance-conferring mutations, positions it as a
promising therapeutic option for patients with ALK-positive NSCLC who have developed
resistance to prior therapies. Further clinical investigation is warranted to fully elucidate its
efficacy and safety profile in this patient population.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. scienceopen.com [scienceopen.com]

 To cite this document: BenchChem. [Envonalkib Demonstrates Potent Activity Against Key
ALK Secondary Resistance Mutations]. BenchChem, [2025]. [Online PDF]. Available at:

© 2025 BenchChem. All rights reserved. 7/8 Tech Support


https://www.benchchem.com/product/b10827855?utm_src=pdf-body
https://www.benchchem.com/product/b10827855?utm_src=pdf-body
https://www.benchchem.com/product/b10827855?utm_src=pdf-custom-synthesis
https://www.scienceopen.com/document_file/d480e18c-e7d4-4aa5-82db-652d248ba56d/PubMedCentral/d480e18c-e7d4-4aa5-82db-652d248ba56d.pdf
https://www.benchchem.com/product/b10827855#validation-of-envonalkib-s-therapeutic-effect-in-secondary-mutations
https://www.benchchem.com/product/b10827855#validation-of-envonalkib-s-therapeutic-effect-in-secondary-mutations
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10827855?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

[https://www.benchchem.com/product/b10827855#validation-of-envonalkib-s-therapeutic-
effect-in-secondary-mutations]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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